molecular formula C10H14N2O B061129 (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine CAS No. 161416-94-0

(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Cat. No.: B061129
CAS No.: 161416-94-0
M. Wt: 178.23 g/mol
InChI Key: MKTQWLYJCQUWGP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Pyrrolidin-2-ylmethoxy)pyridine is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often require controlled temperatures and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine may involve large-scale batch reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. Catalysts and continuous flow techniques might also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Pyrrolidin-2-ylmethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its chiral nature makes it valuable in the study of enantioselective processes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-ylmethoxy)pyridine involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine moiety can interact with specific binding sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine: The enantiomer of the compound, which may have different biological activities.

    3-(Pyrrolidin-2-ylmethoxy)pyridine: The racemic mixture of the compound.

    2-(Pyrrolidin-2-ylmethoxy)pyridine: A structural isomer with the pyrrolidine moiety attached at a different position on the pyridine ring.

Uniqueness

®-3-(Pyrrolidin-2-ylmethoxy)pyridine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness.

Properties

IUPAC Name

3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQWLYJCQUWGP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443672
Record name (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161416-94-0
Record name (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.